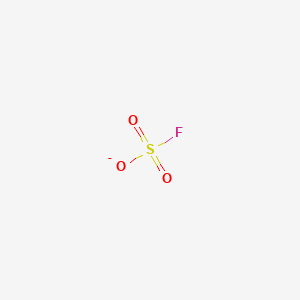Fluorosulfate
CAS No.: 15181-47-2
Cat. No.: VC1758820
Molecular Formula: FO3S-
Molecular Weight: 99.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 15181-47-2 |
|---|---|
| Molecular Formula | FO3S- |
| Molecular Weight | 99.06 g/mol |
| Standard InChI | InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4)/p-1 |
| Standard InChI Key | UQSQSQZYBQSBJZ-UHFFFAOYSA-M |
| SMILES | [O-]S(=O)(=O)F |
| Canonical SMILES | [O-]S(=O)(=O)F |
Introduction
Chemical Structure and Fundamental Properties
Molecular Structure and Identity
Key identifiers for fluorosulfate include:
| Property | Value |
|---|---|
| Molecular Formula | FO₃S⁻ |
| Molecular Weight | 99.06 g/mol |
| CAS Number | 15181-47-2 |
| InChI Key | UQSQSQZYBQSBJZ-UHFFFAOYSA-M |
Fluorosulfate is also known by several synonyms in scientific literature, including fluorosulfonate, and is related to fluorosulfonic acid and fluorosulfuric acid .
Chemical Behavior and Stability
One of the most notable properties of fluorosulfate is its remarkable chemical stability under physiological conditions. Research has demonstrated that fluorosulfate exhibits negligible hydrolysis (<5%) in aqueous buffer at neutral pH even after 24 hours of exposure. This stability extends to more complex biological environments, with fluorosulfate remaining largely intact after 12 hours in serum and 48 hours in cell lysate .
The exceptional stability of fluorosulfate stems from the π-donation from the fluorine atom to the sulfur atom, which makes it significantly less electrophilic compared to other halogen-substituted sulfate derivatives. This property contributes to fluorosulfate's excellent metabolic stability in vivo, making it valuable for various biological applications .
Synthetic Approaches and Preparation Methods
Modern Synthesis Strategies
Recent advancements in synthetic methodologies have enabled more efficient and controlled preparation of fluorosulfate compounds. A notable development is the ex situ generation of sulfuryl fluoride (SO₂F₂) for the synthesis of aryl fluorosulfates. This method employs 1,1′-sulfonyldiimidazole as a precursor to generate near-stoichiometric amounts of SO₂F₂ gas using a two-chamber reactor, eliminating the need for direct handling of gaseous sulfuryl fluoride .
The optimized conditions for this synthetic approach involve:
| Reagent/Condition | Optimized Value |
|---|---|
| SDI (1,1′-sulfonyldiimidazole) | 1.5 equivalents |
| KF (Potassium fluoride) | 4.0 equivalents |
| Acid | Trifluoroacetic acid (TFA) |
| Reaction yield | >99% (96% isolated) |
This method has proven effective for transforming various phenols and hydroxylated heteroarenes into their corresponding fluorosulfates with excellent yields .
Applications in Biochemical Research
Role as Latent Sulfate in Peptides and Proteins
A groundbreaking application of fluorosulfate is its use as a latent precursor of sulfate in peptides and proteins. This approach addresses a significant challenge in studying sulfation, a widespread post-translational modification in the eukaryotic proteome that has been difficult to investigate due to limitations in controlling its spatial and temporal distribution .
Researchers have demonstrated that fluorosulfate can be efficiently converted into sulfate using hydroxamic acid reagents under physiologically relevant conditions. This process occurs through an unusual Lossen rearrangement pathway, analogous to the myrosinase-mediated Lossen-like rearrangement of glucosinolate found in nature .
The conversion of fluorosulfate to sulfate can be precisely controlled, allowing for:
-
Temporal activation of functional sulfopeptides
-
Spatial control through photocaging techniques
-
Investigation of sulfation in its physiological context
Protein-Protein Interaction Characterization
Recent innovations have expanded fluorosulfate applications into protein research. Scientists have developed a fluorosulfate-containing enrichable and latent bioreactive unnatural amino acid (eFSY, enrichable FluoroSulfate-L-tyrosine) for characterizing protein-protein interactions in live cells .
This approach leverages the unique properties of fluorosulfate to:
-
Enable site-specific incorporation into target proteins via genetic code expansion
-
Facilitate covalent cross-linking with tyrosine, histidine, or lysine in interacting proteins through a proximity-enabled sulfur-fluoride exchange (SuFEx) reaction
-
Allow for biotinylation and enrichment of cross-linked peptides, enhancing the sensitivity of identification methods
This technology represents a significant advancement in studying weak and transient protein interactions in living systems, addressing a persistent challenge in proteomics research.
Notable Fluorosulfate Derivatives
Silver(II) Fluorosulfate
Silver(II) fluorosulfate [Ag(SO₃F)₂] represents an intriguing fluorosulfate derivative with distinct structural and electromagnetic properties. This compound crystallizes in the monoclinic space group P2₁/c with the following crystallographic parameters:
| Parameter | Value |
|---|---|
| a | 10.5130(4) Å |
| b | 7.7524(3) Å |
| c | 8.9366(4) Å |
| β | 117.867(2)° |
| V | 643.88(5) ų |
| Z | 4 |
| Calculated density | 3.15 g cm⁻³ |
The crystal structure features puckered [Ag(SO₃F)₂] sheets with two oxygen atoms of the fluorosulfate anions utilized for bonding within each sheet. The third oxygen atom serves as a linker to adjacent sheets, while terminal fluorine atoms form small cavities in the structure .
From a magnetic perspective, Ag(SO₃F)₂ exhibits soft ferromagnetism with a Curie temperature of 24.8 K. Density functional theory calculations suggest that magnetic superexchange occurs through the O-O moiety of the Ag-O-S-O-Ag bridge (omitting the S atom), with a superexchange constant of +1.1 meV. The compound is predicted to have a direct electronic band gap of 1.05 eV at the Fermi level .
Aryl Fluorosulfates
Aryl fluorosulfates have emerged as important compounds in chemical synthesis since 2014. These compounds possess a unique reactivity profile: they are generally inert toward most nucleophiles but react cleanly with amines .
The synthesis of aryl fluorosulfates from phenols has been significantly advanced through the development of methods that avoid direct handling of gaseous sulfuryl fluoride. Various hydroxylated compounds can be converted to their fluorosulfate derivatives in excellent yields:
| Starting Material | Yield of Fluorosulfate |
|---|---|
| 4-Hydroxyanisole | 91% |
| Paracetamol | High yield (specific value not reported) |
| L-tyrosine methyl ester | High yield (specific value not reported) |
These synthetic advances have expanded the accessibility and utility of aryl fluorosulfates in chemical research and applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume